

Application Notes and Protocols: Cinnamyl Butyrate as a Fragrance Ingredient in Cosmetics

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Compound of Interest

Compound Name: Cinnamyl butyrate

Cat. No.: B3429930

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Introduction

Cinnamyl butyrate is a synthetic fragrance ingredient valued for its sweet, fruity, and slightly floral and balsamic aroma.[1][2] It is an ester of cinnamyl alcohol and butyric acid, utilized in a variety of cosmetic products to impart a pleasant scent.[3] This document provides detailed application notes and experimental protocols for the assessment of **cinnamyl butyrate** for use in cosmetic formulations, with a focus on safety and stability.

Chemical Information:

- INCI Name: **Cinnamyl Butyrate**
- CAS Number: 103-61-7[3]
- Molecular Formula: $C_{13}H_{16}O_2$ [4]
- Molecular Weight: 204.27 g/mol [4]
- Appearance: Colorless to pale yellow liquid[5]

Regulatory and Safety Summary

Cinnamyl butyrate is regulated as a fragrance ingredient in cosmetics. In Europe, it is listed in the CosIng database with the function of "fragrance".^[3] The International Fragrance Association (IFRA) provides standards for the use of fragrance ingredients to ensure their safe use in consumer products. The safety of cinnamyl derivatives, including **cinnamyl butyrate**, has been assessed by expert panels such as the Flavor and Extract Manufacturers Association (FEMA) Expert Panel, which has determined it as "Generally Recognized as Safe" (GRAS) for its use as a flavoring agent.^[6] The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment, though detailed quantitative data from this assessment is not fully public.^{[7][8]}

Available Toxicological Data:

While comprehensive, publicly available quantitative data for **cinnamyl butyrate** is limited, some key information has been reported. A 4% solution of **cinnamyl butyrate** was found to cause no irritation or sensitization in human studies.^[2] The oral LD50 in rats is reported to be greater than 5000 mg/kg, indicating low acute oral toxicity.^[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for **cinnamyl butyrate** and related cinnamyl derivatives. It is important to note that specific quantitative data for **cinnamyl butyrate** from modern in vitro sensitization and irritation assays are not readily available in the public domain. Data from structurally related compounds are provided for context and should be interpreted with caution.

Table 1: Physicochemical Properties of **Cinnamyl Butyrate**

Property	Value	Reference
Molecular Weight	204.27 g/mol	^[4]
LogP (o/w)	3.660 (estimated)	^[2]
Water Solubility	Insoluble	^[4]
Boiling Point	299-301 °C	^[5]
Vapor Pressure	0.001 mmHg @ 25 °C (estimated)	^[2]

Table 2: Toxicological Data for **Cinnamyl Butyrate**

Endpoint	Species	Route	Result	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 5000 mg/kg	[1]
Skin Irritation/Sensitization	Human	Dermal	No irritation or sensitization at 4% solution	[2]

Table 3: In Vitro Skin Sensitization Data for Related Cinnamyl Compounds (for reference)

Assay	Test Substance	Endpoint	Result	Reference
KeratinoSens™	Cinnamaldehyde	EC1.5	6.4 µM	[9]
h-CLAT	Cinnamaldehyde	EC150 (CD86)	13 µg/mL	[10]
h-CLAT	Cinnamaldehyde	EC200 (CD54)	13 µg/mL	[10]
LLNA	Cinnamyl alcohol	EC3	4.9%	[11]
LLNA	Cinnamaldehyde	EC3	0.2%	[11]

EC1.5: Effective concentration for 1.5-fold induction of luciferase activity. EC150/EC200: Effective concentration for 150%/200% induction of CD86/CD54 expression. EC3: Effective concentration to produce a stimulation index of 3.

Experimental Protocols

Skin Sensitization Assessment: Human Repeated Insult Patch Test (HRIPT)

This protocol is designed to assess the potential of a substance to induce contact sensitization in human subjects.

Methodology:

- Volunteer Panel: A panel of approximately 50 human volunteers is recruited.
- Induction Phase:
 - A patch containing **cinnamyl butyrate** at a predetermined concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol) is applied to the same site on the back of each volunteer.
 - The patch is left in place for 24 hours.
 - After removal, the site is rested for 24-48 hours.
 - This procedure is repeated for a total of 9 applications over a 3-week period.
 - The application site is scored for any signs of irritation before each new patch application.
- Rest Phase: A rest period of approximately 2 weeks follows the induction phase.
- Challenge Phase:
 - A patch with the same test substance and concentration is applied to a naive skin site (a site not previously exposed).
 - The patch is removed after 24 hours.
 - The challenge site is evaluated for signs of an allergic reaction at 24, 48, and 72 hours after patch application.
- Data Analysis: The number of individuals exhibiting a sensitization reaction at the challenge site is recorded.

Workflow for Human Repeated Insult Patch Test (HRIPT)



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Caption: Workflow of the Human Repeated Insult Patch Test (HRIPT).

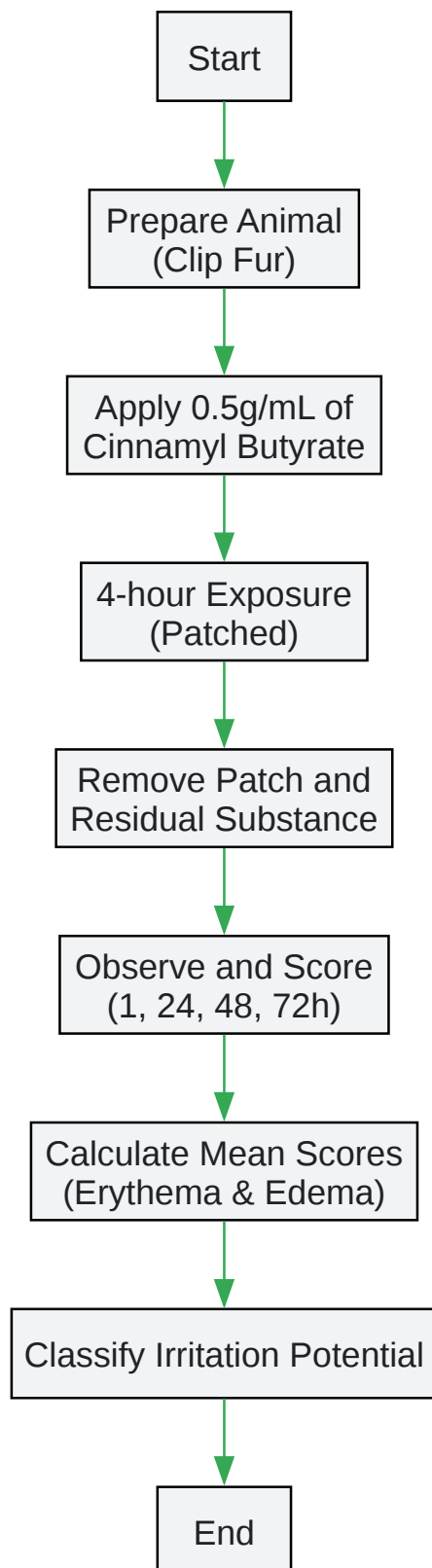
Skin Irritation Assessment: OECD 404 Acute Dermal Irritation/Corrosion

This in vivo test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Test Animals: Albino rabbits are typically used.
- Test Substance Application:
 - A small area of the animal's skin is clipped free of fur.
 - 0.5 g or 0.5 mL of **cinnamyl butyrate** is applied to the skin under a gauze patch.
- Exposure: The patch is left in place for 4 hours.
- Observation:
 - After 4 hours, the patch and any residual test substance are removed.
 - The skin is observed and graded for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: The mean scores for erythema and edema are calculated for each animal. Based on these scores, the substance is classified according to its irritation potential.

Workflow for OECD 404 Acute Dermal Irritation Test

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Caption: Workflow of the OECD 404 Acute Dermal Irritation Test.

In Vitro Skin Sensitization Assessment

A battery of in vitro tests is recommended to assess the skin sensitization potential of a substance, covering key events in the adverse outcome pathway (AOP).

- Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the haptentation process.
- KeratinoSens™: A cell-based reporter gene assay that measures the induction of the Keap1-Nrf2-ARE pathway in human keratinocytes, an early event in the sensitization cascade.
- Human Cell Line Activation Test (h-CLAT): Measures the expression of cell surface markers (CD86 and CD54) on a human monocytic cell line (THP-1) as an indicator of dendritic cell activation.

Fragrance Analysis in Cosmetic Formulations: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify **cinnamyl butyrate** in a finished cosmetic product.

Methodology:

- Sample Preparation:
 - A known amount of the cosmetic product is dissolved in a suitable solvent (e.g., ethanol).
 - For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the fragrance components.
 - An internal standard is added for accurate quantification.
- GC-MS Analysis:
 - The prepared sample is injected into the gas chromatograph.

- The components are separated based on their boiling points and polarity as they pass through the GC column.
- The separated components then enter the mass spectrometer, where they are ionized and fragmented.
- Data Analysis:
 - The mass spectrum of each component is compared to a library of known spectra to identify **cinnamyl butyrate**.
 - The concentration of **cinnamyl butyrate** is determined by comparing the peak area of the analyte to that of the internal standard.

Fragrance Stability Testing

This protocol assesses the stability of **cinnamyl butyrate** in a cosmetic formulation under various conditions.

Methodology:

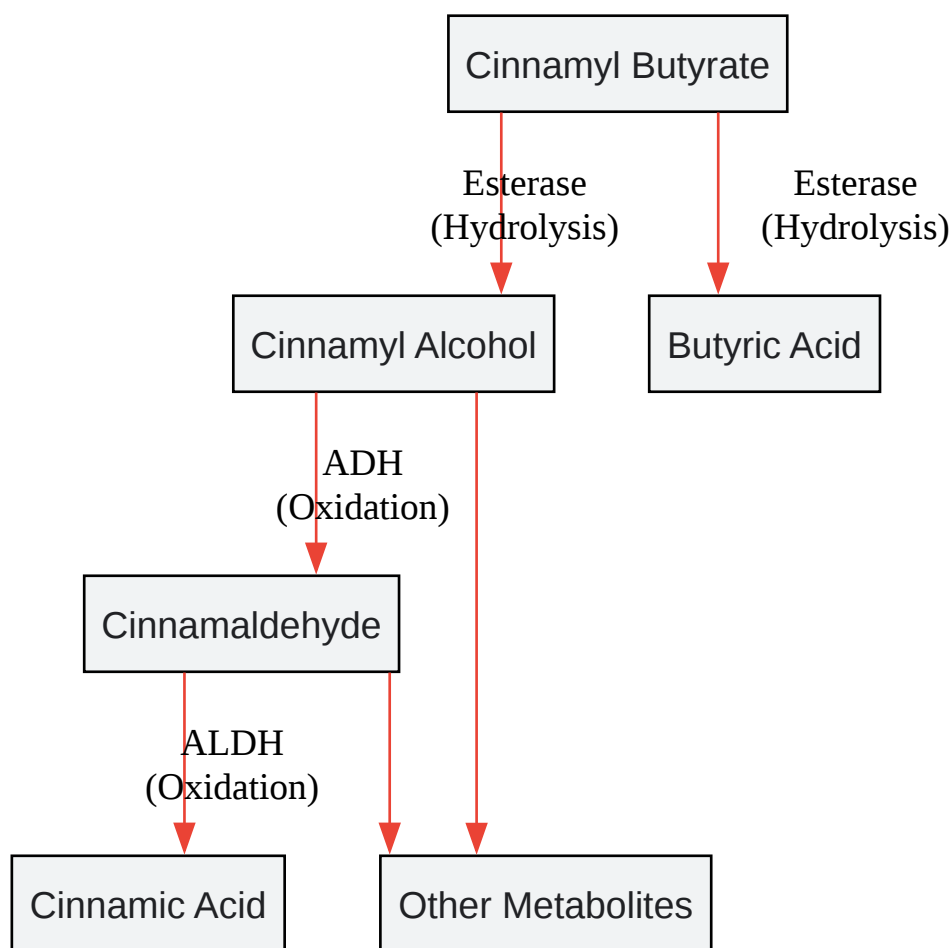
- Sample Preparation: Samples of the final cosmetic product containing **cinnamyl butyrate** are prepared.
- Storage Conditions: Samples are stored under a range of conditions to simulate shelf-life and consumer use:
 - Accelerated Stability: Elevated temperatures (e.g., 40°C, 50°C) for a period of 1-3 months.
 - Real-Time Stability: Room temperature (e.g., 25°C) for the intended shelf-life of the product (e.g., 12, 24, 36 months).
 - Freeze-Thaw Cycles: Cycling between freezing (e.g., -10°C) and room temperature.
 - Light Exposure: Exposure to UV and visible light.
- Analysis: At specified time points, samples are analyzed for:

- Odor Profile: Assessed by a trained sensory panel.
- Appearance: Color, clarity, and phase separation.
- Physicochemical Properties: pH and viscosity.
- **Cinnamyl Butyrate** Concentration: Quantified using GC-MS.

Signaling Pathways

Proposed Metabolic Pathway of Cinnamyl Butyrate in the Skin

Cinnamyl butyrate is an ester and is likely to be hydrolyzed by esterases in the skin to form cinnamyl alcohol and butyric acid. Cinnamyl alcohol can then be metabolized further. While direct metabolic studies on **cinnamyl butyrate** are limited, the metabolism of cinnamyl alcohol is better understood. It can be oxidized to cinnamaldehyde, a known sensitizer, by alcohol dehydrogenases (ADHs). Both cinnamyl alcohol and cinnamaldehyde can also undergo other metabolic transformations.

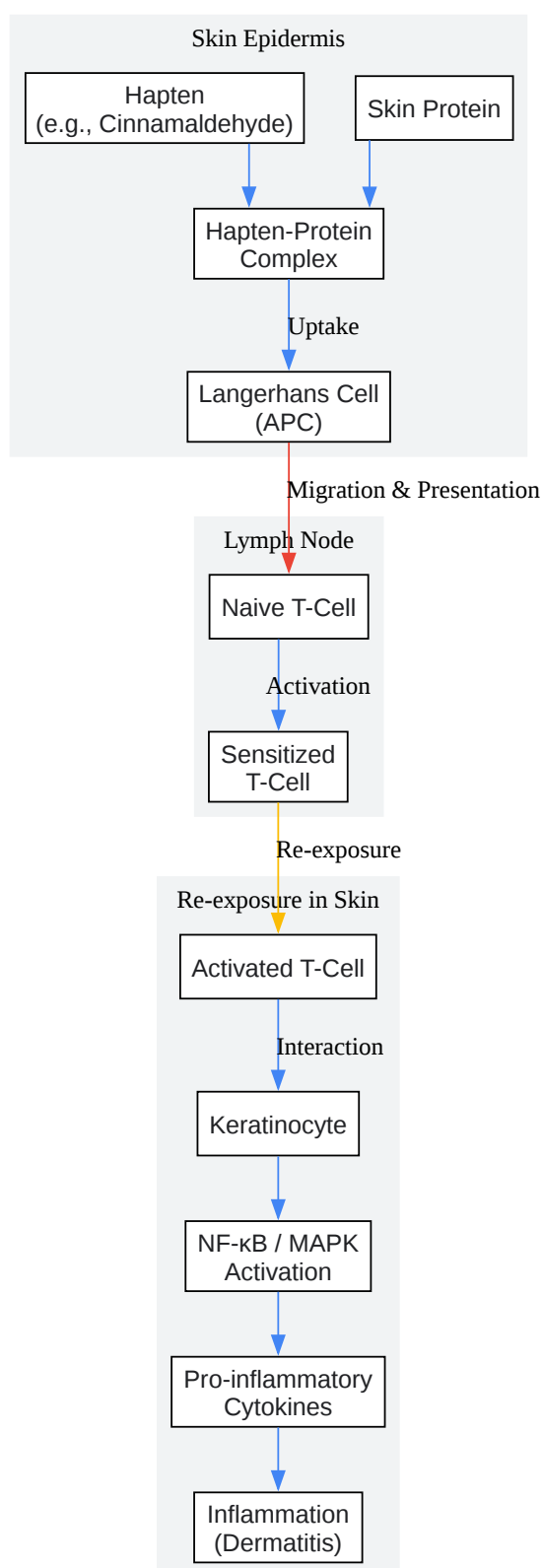


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Caption: Proposed metabolic pathway of **cinnamyl butyrate** in the skin.

Allergic Contact Dermatitis (ACD) Signaling Pathway

The development of ACD is a complex immunological process. For a small molecule like cinnamyl aldehyde (a potential metabolite of **cinnamyl butyrate**) to become an allergen, it must first act as a hapten and bind to skin proteins. This hapten-protein complex is then recognized by antigen-presenting cells (like Langerhans cells), which migrate to the lymph nodes and activate T-cells. Upon re-exposure, these sensitized T-cells trigger an inflammatory response in the skin, mediated by signaling pathways such as the NF- κ B and MAPK pathways, leading to the release of pro-inflammatory cytokines and the clinical symptoms of dermatitis.



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Caption: Simplified signaling pathway of allergic contact dermatitis.

Conclusion

Cinnamyl butyrate is a widely used fragrance ingredient with a generally favorable safety profile based on historical data. However, for a comprehensive safety assessment in line with current regulatory expectations, further quantitative data from modern in vitro and in vivo assays are recommended. The protocols and information provided herein offer a framework for researchers and drug development professionals to evaluate the use of **cinnamyl butyrate** in cosmetic formulations, ensuring both product stability and consumer safety.

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- 10. Table 8-1: Summary of local lymph node assay (LLNA) data on 66 fragrance substances, based on a report submitted by the Research Institute for Fragrance Materials, Inc. (RIFM, 2009 (164)) and in published reviews by Gerberick et al. 2005 (165) and Kern et al. 2010 (166), respectively. EC₃ values (% and M) are given. The order of substances is by decreasing sensitisation potency as assessed by LLNA EC₃ values (lowest EC₃ value indicating highest potency). - Figures and Tables - European Commission [ec.europa.eu]

- 11. <ftp.cdc.gov> [<ftp.cdc.gov>]
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